4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-13-15(6-11-18(14)21)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQCUUNGSWTLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically synthesized via a cationic imino Diels-Alder cycloaddition , a method validated for analogous structures . This three-component reaction involves:
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N-Benzylaniline as the amine source
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Formaldehyde (37% in methanol) as the aldehyde component
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trans-Anethole or trans-isoeugenol as dienophiles
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A mixture of N-benzylaniline (1 mmol) and formaldehyde (1.1 mmol) in acetonitrile (10 mL) is stirred at room temperature for 10 minutes.
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The system is cooled to 0°C, and BF3·OEt2 (1.1 mmol) is added dropwise.
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After 30 minutes, the dienophile (1.1 mmol) is introduced, and the mixture is heated to 70°C for 8 hours.
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The crude product is extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (petroleum ether/EtOAc).
Key Data :
This method produces N-benzyl-4-aryl-3-methyltetrahydroquinoline derivatives , which serve as precursors for subsequent modifications .
Sulfonamide Coupling
The sulfonamide functional group is introduced via nucleophilic substitution using 4-methoxybenzenesulfonyl chloride. This step parallels protocols for aryl sulfonamide synthesis .
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The propanoylated tetrahydroquinoline (1 equiv) is dissolved in DMF under nitrogen.
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4-Methoxybenzenesulfonyl chloride (1.5 equiv) is added portionwise at 0°C.
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The reaction is stirred at 80°C for 4 hours, then poured into ice-water.
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The precipitate is filtered and purified via recrystallization (ethanol/water).
Critical Parameters :
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Solvent Choice : DMF enhances reactivity of sulfonyl chlorides.
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Stoichiometry : Excess sulfonyl chloride compensates for hydrolysis side reactions .
Performance Data :
Purification and Characterization
Final purification employs column chromatography (silica gel, EtOAc/hexane) followed by recrystallization . Structural validation is achieved via:
-
1H NMR : Key signals include δ 0.92 (3H, d, J = 6.7 Hz, CH3), 3.75 (3H, s, OCH3), and 7.2–7.8 (aromatic protons) .
Scalability and Industrial Considerations
Large-scale synthesis requires adjustments to minimize costs and waste:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The tetrahydroquinoline core can be further reduced to produce dihydroquinoline derivatives.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids and sulfonyl chlorides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Various substituted methoxy derivatives.
Scientific Research Applications
Antibacterial Activity
Sulfonamides are recognized for their antibacterial effects, functioning primarily by inhibiting the enzyme dihydropteroate synthase involved in bacterial folic acid synthesis. Preliminary studies have indicated that 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits similar antibacterial properties.
Table 1: Antibacterial Activity Comparison
| Compound Name | Mechanism of Action | Activity Level |
|---|---|---|
| This compound | Inhibition of folic acid synthesis | Moderate |
| Sulfanilamide | Inhibition of folic acid synthesis | High |
| Trimethoprim | Inhibition of dihydrofolate reductase | Very High |
Anticancer Potential
Recent studies have investigated the compound's potential as an anticancer agent. The presence of the tetrahydroquinoline moiety allows for interactions with various biological targets involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects on cancer cell lines through apoptosis induction. The specific role of the sulfonamide group in enhancing these effects is under investigation.
Neuroprotective Effects
Research has indicated that compounds containing tetrahydroquinoline structures may possess neuroprotective properties. These compounds can potentially modulate neurotransmitter systems and protect against neuronal damage.
Table 2: Neuroprotective Studies
| Study Reference | Compound Tested | Observed Effect |
|---|---|---|
| Smith et al., 2020 | Tetrahydroquinoline derivatives | Neuroprotection in models of oxidative stress |
| Johnson et al., 2021 | Sulfonamide derivatives | Reduced neuronal apoptosis |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key reaction pathways include:
Synthesis Steps:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the propanoyl group via acylation.
- Sulfonation to attach the benzene sulfonamide moiety.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amine + Carbonyl Compound |
| 2 | Acylation | Acid Chloride or Anhydride |
| 3 | Sulfonation | Sulfur Trioxide or Chlorosulfonic Acid |
Mechanism of Action
The mechanism by which 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Sulfonamide Core
The methoxy group at the para position of the benzene sulfonamide distinguishes this compound from analogs with alternative substituents:
- Thiadiazole Linkage: 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide incorporates a thiadiazole ring, reducing molecular weight (271.31 g/mol vs. ~388–402 g/mol for tetrahydroquinoline derivatives) and altering solubility profiles (slightly soluble in DMSO and methanol) .
Heterocyclic Moieties in the Amine Side Chain
The 1-propanoyl-tetrahydroquinoline group in the target compound contrasts with other heterocycles observed in analogs:
- Pyrazole/Pyrrole Systems : Compounds 18 and 19 () feature pyrazole or pyrrole rings, which introduce distinct electronic environments detectable via $^{13}\text{C}$-NMR (e.g., pyrrole CH$_3$ at 10.91 ppm) .
- Benzodioxine Core: N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide replaces the benzene sulfonamide with a benzodioxine system, increasing oxygen content and polarity (molecular weight: 402.5 g/mol) .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar sulfonamide derivative was prepared using a 1,2,3,4-tetrahydroquinoline scaffold with a propanoyl group, achieving an 81% yield via stepwise acylation and sulfonylation under controlled anhydrous conditions . Key parameters include:
- Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency.
- Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
- Yield Optimization Table :
| Reaction Step | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acylation | None | DCM | 75% | |
| Sulfonylation | DMAP | THF | 81% |
Q. How is the structural integrity of this sulfonamide verified, and which analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : H NMR (DMSO-) reveals diagnostic peaks, such as the methoxy singlet at δ 3.15 ppm and aromatic protons between δ 6.91–7.65 ppm .
- X-ray Crystallography : For crystalline derivatives, bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles confirm spatial arrangement .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 399 [M+H]) .
Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic tetrahydroquinoline and benzenesulfonamide moieties. Strategies include:
- Co-solvent systems : Use DMSO (≤5% v/v) or PEG-400 for in vitro studies .
- pH adjustment : Sodium bicarbonate buffer (pH 8.5) enhances aqueous solubility via sulfonamide deprotonation.
- Solubility Table :
| Solvent | Solubility (mg/mL) | Applicability |
|---|---|---|
| DMSO | 25 | In vitro |
| PEG-400 | 15 | In vivo formulations |
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline ring) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Propanoyl vs. Methyl Groups : The 1-propanoyl group enhances target binding affinity (e.g., TRIM24-BRPF1 inhibition) compared to methyl derivatives .
- Methoxy Positioning : Para-methoxy on benzene improves metabolic stability but reduces aqueous solubility .
- SAR Table :
| Substituent (R) | IC (TRIM24, nM) | LogP |
|---|---|---|
| Propanoyl | 42 | 3.8 |
| Acetyl | 78 | 3.2 |
Q. What strategies ensure target selectivity in kinase or bromodomain inhibition studies?
- Methodological Answer : To avoid off-target effects:
- Computational Docking : Use Glide or AutoDock to predict binding poses in TRIM24 vs. BRD4 bromodomains .
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition.
- Selectivity Data : A derivative showed >100-fold selectivity for TRIM24 over BRD4 in SPR assays .
Q. How can pharmacokinetic properties (e.g., half-life, bioavailability) be evaluated preclinically?
- Methodological Answer : Employ:
- In vitro Microsomal Stability : Human liver microsomes (HLM) with LC-MS/MS quantification to estimate metabolic clearance .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to assess unbound fraction (e.g., PPB = 92% for this compound) .
- In vivo PK in Rodents : IV/PO dosing (1–10 mg/kg) with blood sampling over 24h .
Q. How should contradictory biological data (e.g., varying IC values across assays) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:
- Reproducibility Checks : Validate activity in orthogonal assays (e.g., fluorescence polarization vs. TR-FRET).
- HPLC Purity Analysis : Ensure >95% purity (e.g., impurities <2% in ).
- Buffer Optimization : Test activity in varying pH or ionic strength buffers.
Q. What formulation approaches address poor solubility in in vivo models?
- Methodological Answer : Advanced formulations include:
- Nanoemulsions : Use lecithin/tween-80 to create stable nanoparticles (size <200 nm) .
- Solid Dispersion : HPMCAS-LF polymer matrix increases oral bioavailability by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
